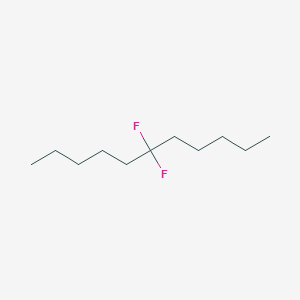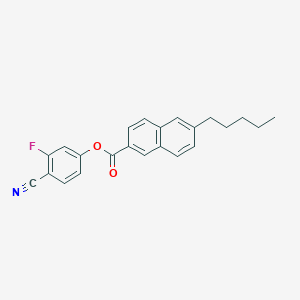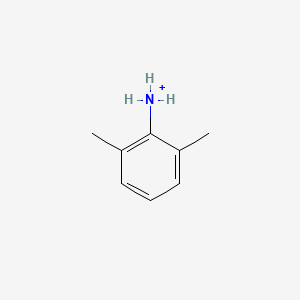
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a complex organic compound featuring a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylbutan-2-yl precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and boronation, under controlled conditions to form the desired borole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole involves its interaction with specific molecular targets and pathways. The compound’s borole ring can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylboronic acid: Similar in structure but lacks the dimethylbutan-2-yl group.
Dimethylbutylborane: Contains the dimethylbutan-2-yl group but lacks the cyclohexyl group.
Methylborole: A simpler borole compound without the cyclohexyl and dimethylbutan-2-yl groups.
Uniqueness
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its combination of a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
111525-16-7 |
|---|---|
Fórmula molecular |
C17H31B |
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H31B/c1-13(2)17(4,5)18-12-14(3)11-16(18)15-9-7-6-8-10-15/h11,13,15-16H,6-10,12H2,1-5H3 |
Clave InChI |
GVCUIZCXHNHCHF-UHFFFAOYSA-N |
SMILES canónico |
B1(CC(=CC1C2CCCCC2)C)C(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


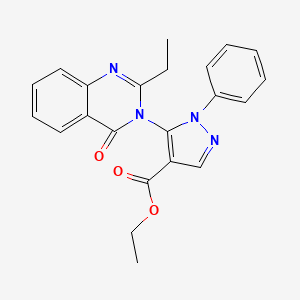
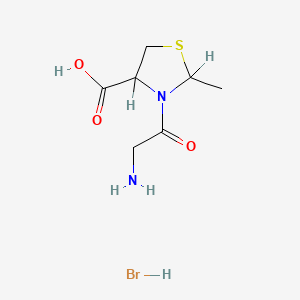

![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
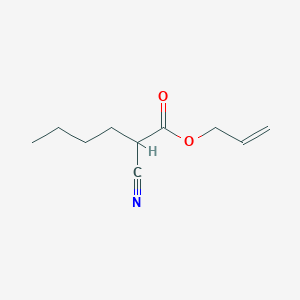
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)
